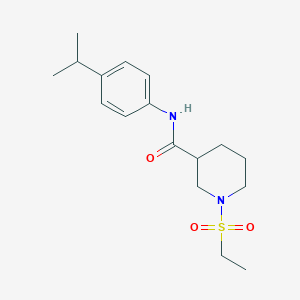
N-(3-chlorophenyl)-4-(1-piperidinylmethyl)benzamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(1-piperidinylmethyl)benzamide, commonly known as CP-122,288, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, drug development, and neuropharmacology.
Wirkmechanismus
The mechanism of action of CP-122,288 involves its binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, liver, and lungs. CP-122,288 has been shown to modulate the activity of the sigma-1 receptor, leading to various physiological and biochemical effects. It has been found to enhance the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. It has been found to enhance the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. CP-122,288 has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels, leading to the regulation of intracellular calcium levels and the modulation of synaptic transmission. Additionally, CP-122,288 has been found to modulate various intracellular signaling pathways, including the MAPK/ERK pathway, leading to the regulation of cell survival, proliferation, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
CP-122,288 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It also has a well-characterized mechanism of action, making it a useful tool for studying the sigma-1 receptor and its role in various physiological and pathological conditions. However, CP-122,288 also has some limitations, including its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
CP-122,288 has several potential future directions for research, including its potential applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It also has potential applications in drug development, particularly in the development of sigma-1 receptor agonists and antagonists for various therapeutic indications. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of CP-122,288 and its potential toxicity in vivo.
Conclusion:
In conclusion, CP-122,288 is a promising chemical compound with potential applications in various scientific fields, including medical research, drug development, and neuropharmacology. It has a well-characterized mechanism of action and has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. CP-122,288 has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the potential applications and limitations of CP-122,288.
Wissenschaftliche Forschungsanwendungen
CP-122,288 has been extensively studied for its potential applications in various scientific fields, including medical research, drug development, and neuropharmacology. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that regulates various cellular functions, including cell survival, proliferation, and differentiation. CP-122,288 has been found to modulate the activity of the sigma-1 receptor, leading to various physiological and biochemical effects.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-5-4-6-18(13-17)21-19(23)16-9-7-15(8-10-16)14-22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTCLJPBRSFTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2-ethoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441410.png)
![N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441414.png)

![1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4441432.png)

![N-(sec-butyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441446.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4441453.png)

![3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441475.png)
![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-3-methylpiperidine hydrochloride](/img/structure/B4441481.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B4441505.png)

![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4441521.png)